2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and a hexahydropyrrolo[3,4-c]pyrrol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the chlorophenoxy and hexahydropyrrolo[3,4-c]pyrrol intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a valuable tool for biochemical assays.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Pyrimidinamine, 4-chloro-6-methyl-
Uniqueness
Compared to similar compounds, 2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-13-6-18(22-12-21-13)23-7-14-9-24(10-15(14)8-23)19(25)11-26-17-5-3-2-4-16(17)20/h2-6,12,14-15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMDZPMZTLYHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)COC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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